molecular formula C9H13N3 B3098603 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1339346-13-2

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B3098603
CAS No.: 1339346-13-2
M. Wt: 163.22
InChI Key: KUKPJVQJOWVXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system

Mechanism of Action

Target of Action

The primary target of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is the Gαq protein . Gαq proteins are a type of G protein, which are involved in transmitting signals from certain stimuli outside a cell to its interior. They play a crucial role in various cellular processes.

Mode of Action

This compound interacts with its target, the Gαq protein, by silencing it . This interaction results in changes in the protein’s activity, which can affect various cellular processes.

Biochemical Pathways

The silencing of Gαq proteins by this compound affects the intracellular signaling pathways . These pathways are responsible for transmitting signals received at the cell’s surface to the molecules that carry out the cell’s response. The downstream effects of this interaction can vary depending on the specific pathway and cell type involved.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular processes that are affected by the silencing of Gαq proteins. These effects can include changes in cell signaling, gene expression, and other cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dark place and in an inert atmosphere at room temperature . These conditions can help maintain the compound’s stability and maximize its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the formation of the imidazo-pyrazine core followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of borane-promoted reduction followed by coupling, deprotection, and oxidation steps can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo-pyrazine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo-pyrazine derivatives such as 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and related heterocyclic structures .

Uniqueness

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-7(1)8-6-12-4-3-10-5-9(12)11-8/h6-7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKPJVQJOWVXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3CCNCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 3
Reactant of Route 3
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 6
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.